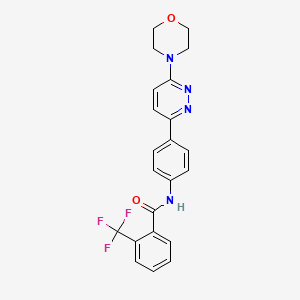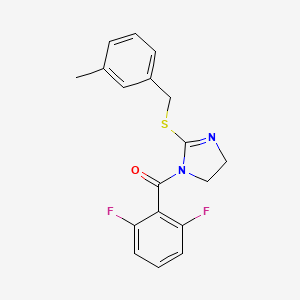
(2,6-difluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (2,6-difluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic molecule that likely exhibits unique chemical and physical properties due to the presence of fluorine atoms and a sulfur-containing heterocycle. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related fluorinated compounds involves strategic functionalization of aromatic systems. For instance, the synthesis of bis(2,4,5-trifluorophenyl)methanone, as described in the second paper, involves the use of a Grignard reagent followed by oxidation to introduce fluorine atoms into the aromatic ring . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reagents to introduce the sulfur and nitrogen-containing heterocycle.
Molecular Structure Analysis
The molecular structure of the compound is expected to be influenced by the electron-withdrawing effects of the fluorine atoms, which can impact the reactivity of the aromatic ring. Additionally, the presence of a sulfur atom in the form of a thioether linkage could introduce steric hindrance and influence the overall three-dimensional shape of the molecule.
Chemical Reactions Analysis
Fluorinated aromatic compounds, such as those discussed in the papers, can undergo nucleophilic aromatic substitution reactions . The presence of fluorine atoms can enhance the reactivity towards nucleophiles, and the specific substitution pattern on the aromatic ring can dictate the sites of reactivity. The compound may also participate in reactions typical of thioethers and imidazoles, such as oxidation or coordination with metals.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often enhanced compared to their non-fluorinated counterparts. For example, fluorination can increase photostability and modify spectroscopic properties . The compound this compound is likely to exhibit unique solubility, stability, and reactivity profiles due to the combined effects of its fluorinated aromatic system and heterocyclic components.
Relevant Case Studies
Although the provided papers do not include case studies directly related to the compound , the first paper discusses a structurally related compound with herbicidal activity . This suggests that this compound could potentially be explored for similar biological activities, taking advantage of the structural features that confer selectivity and potency.
Scientific Research Applications
Facile Synthesis of Thieno[2,3-b]-Thiophene Derivatives
This study describes a synthesis method for thieno[2,3-b]-thiophene derivatives, highlighting the versatility of similar compounds in chemical synthesis. Such methodologies could potentially be adapted for synthesizing variants of the specified compound, indicating its utility in the development of novel organic materials or intermediates in organic synthesis (Mabkhot, Abd Elshafy Kheder, & Al-Majid, 2010).
Synthesis and Characterization of Novel Poly(amide-ether)s
A study on the synthesis of poly(amide-ether)s with imidazole pendants showcases the application of similar compounds in the creation of polymers with potential for high performance and special functionalities. This research might hint at the compound's applicability in developing materials with unique physical and optical properties (Ghaemy, Sharifi, Nasab, & Taghavi, 2013).
Fluorinated Fluorophores Enhancement
Research on fluorination of fluorophores, including the synthesis of fluorinated benzophenones and xanthones, suggests that compounds with fluorine substitutions, similar to the chemical , can significantly enhance photostability and spectroscopic properties. This could imply potential applications in developing advanced fluorophores for imaging and spectroscopy (Woydziak, Fu, & Peterson, 2012).
Antioxidant Activity of Thiazole Analogues
A study on the synthesis and antioxidant activity of thiazole analogues possessing urea, thiourea, and selenourea functionality indicates the potential of similar compounds in antioxidant applications. This suggests that the specified compound could be investigated for its efficacy as an antioxidant agent, contributing to the development of novel antioxidant compounds (Reddy, Srinivasulu, Peddanna, Apparao, & Ramesh, 2015).
properties
IUPAC Name |
(2,6-difluorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2OS/c1-12-4-2-5-13(10-12)11-24-18-21-8-9-22(18)17(23)16-14(19)6-3-7-15(16)20/h2-7,10H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECIBEOGDQIPIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2503519.png)
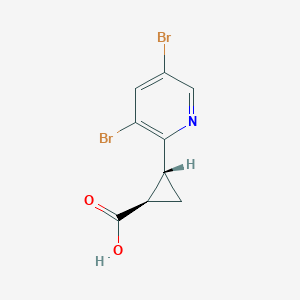

![2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2503523.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2503524.png)
![N-benzyl-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2503525.png)

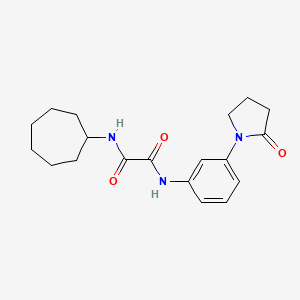
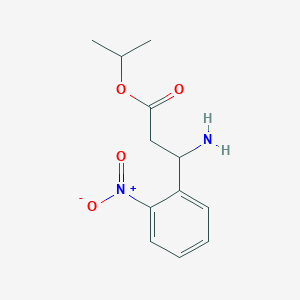
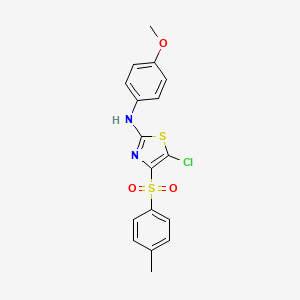


![Methyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B2503541.png)
